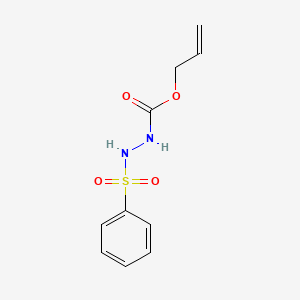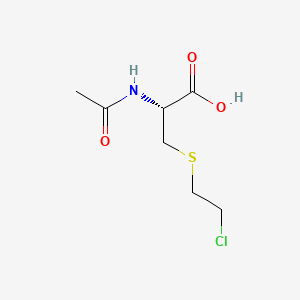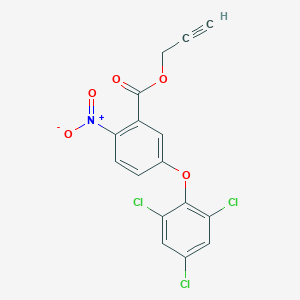
1,2-Dibromo-4-(2-bromoethyl)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Dibromo-4-(2-bromoethyl)benzene: is an organic compound that belongs to the class of brominated aromatic hydrocarbons It is characterized by the presence of two bromine atoms attached to the benzene ring at positions 1 and 2, and an additional bromine atom attached to an ethyl group at position 4
准备方法
Synthetic Routes and Reaction Conditions: 1,2-Dibromo-4-(2-bromoethyl)benzene can be synthesized through a multi-step process involving the bromination of benzene derivatives. One common method involves the bromination of 1,2-dibromo-4-ethylbenzene using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is typically carried out in a solvent like carbon tetrachloride or chloroform at room temperature .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient bromination. The reaction conditions are optimized to maximize yield and minimize by-products.
化学反应分析
Types of Reactions: 1,2-Dibromo-4-(2-bromoethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding brominated benzoic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the bromine atoms can lead to the formation of debrominated products.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydroxide, ammonia, or thiourea in solvents such as ethanol or water.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction Reactions: Reagents like zinc dust or sodium borohydride in solvents like ethanol or methanol.
Major Products:
- Substituted benzene derivatives
- Brominated benzoic acids
- Debrominated benzene derivatives
科学研究应用
1,2-Dibromo-4-(2-bromoethyl)benzene has several scientific research applications, including:
作用机制
The mechanism of action of 1,2-dibromo-4-(2-bromoethyl)benzene involves its interaction with various molecular targets and pathways. The bromine atoms in the compound can form covalent bonds with nucleophilic sites in biological molecules, leading to potential modifications in their structure and function. This can result in changes in cellular processes and biochemical pathways .
相似化合物的比较
- 1,2-Dibromo-1-phenylethane
- Phenylethylene bromide
- Styrene dibromide
- 1-Phenyl-1,2-dibromoethane
- 1,2-Dibromophenylethane
Comparison: 1,2-Dibromo-4-(2-bromoethyl)benzene is unique due to the presence of an additional bromine atom on the ethyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds.
属性
CAS 编号 |
59216-16-9 |
|---|---|
分子式 |
C8H7Br3 |
分子量 |
342.85 g/mol |
IUPAC 名称 |
1,2-dibromo-4-(2-bromoethyl)benzene |
InChI |
InChI=1S/C8H7Br3/c9-4-3-6-1-2-7(10)8(11)5-6/h1-2,5H,3-4H2 |
InChI 键 |
RRJKXLYAUNMVET-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1CCBr)Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3,6,9-Trioxabicyclo[9.3.1]pentadeca-1(15),11,13-triene](/img/structure/B14606842.png)
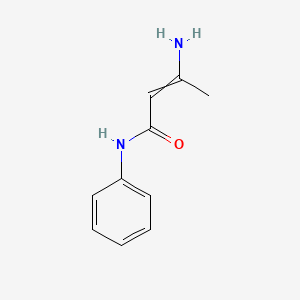
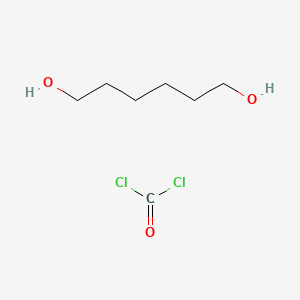
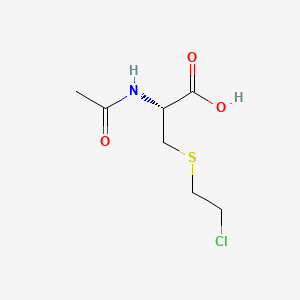
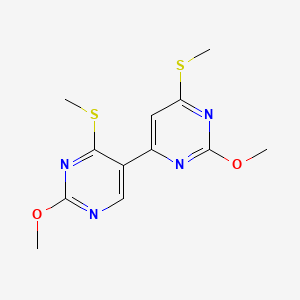
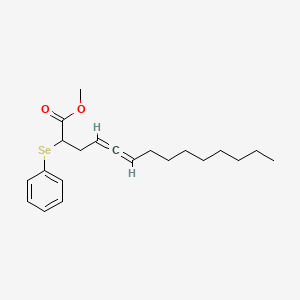
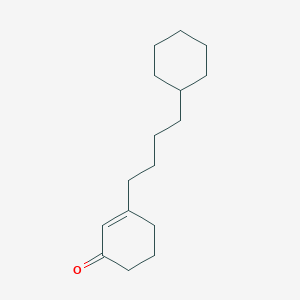


![S-{[1-(Sulfanylmethyl)cyclohexyl]methyl} ethanethioate](/img/structure/B14606893.png)
